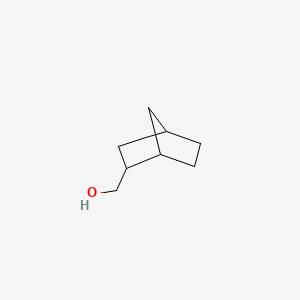

2-Norbornanemethanol

Description

Properties

IUPAC Name |

2-bicyclo[2.2.1]heptanylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHKUVOYICRGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875762 | |

| Record name | 2-Norbornane methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5240-72-2 | |

| Record name | Bicyclo[2.2.1]heptane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5240-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)heptane-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005240722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NORBORNANEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NORBORNANEMETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Norbornane methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]heptane-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Norbornanemethanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Norbornanemethanol, a bicyclic alcohol with significant applications in polymer chemistry and as a scaffold in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its relevance to researchers in drug development.

Chemical Structure and Nomenclature

This compound, also known as bicyclo[2.2.1]heptan-2-ylmethanol, is a saturated bicyclic alcohol. Its rigid, strained ring system is a key feature that influences its reactivity and utility. The molecule exists as two stereoisomers, endo and exo, depending on the orientation of the hydroxymethyl group relative to the longest bridge of the bicyclic system. The unsaturated analog, 5-Norbornene-2-methanol, which contains a double bond in the bicyclic ring, is also a commercially important and closely related compound, often produced as an intermediate.

The norbornene scaffold, in particular, has emerged as a promising structure in medicinal chemistry for the development of novel therapeutic agents.[1][2]

Physicochemical and Spectroscopic Properties

The properties of this compound and its unsaturated analog are summarized below. The data primarily pertains to the more commonly cited 5-Norbornene-2-methanol, which is often sold as a mixture of endo and exo isomers.

Table 1: Physicochemical Properties of 5-Norbornene-2-methanol

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O | [3][4] |

| Molecular Weight | 124.18 g/mol | [3][5] |

| CAS Number | 95-12-5 (mixture of isomers) | [3][5] |

| Appearance | Colorless to yellow liquid | [6] |

| Boiling Point | 97 °C at 20 mmHg | [5] |

| Density | 1.027 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.500 | [5] |

| Solubility | Does not mix well with water | [6] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of 5-Norbornene-2-methanol shows characteristic absorption peaks. A broad band in the region of 3600-3000 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group.[7] The C=C stretching vibration of the norbornene double bond typically appears around 1600 cm⁻¹.[8]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is complex due to the bicyclic structure and the presence of isomers. Key signals include those for the olefinic protons of the double bond (δ ~6 ppm) and the protons of the methylene group adjacent to the hydroxyl group (δ ~3.5-4.0 ppm).[9]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the sp² hybridized carbons of the double bond (δ ~130-140 ppm) and the carbon of the hydroxymethyl group (δ ~60-70 ppm). The presence of different isomers can lead to signal splitting.[7][10]

Synthesis of this compound

The most common route to the norbornene scaffold is through the Diels-Alder reaction.[1] 5-Norbornene-2-methanol is typically synthesized via the cycloaddition of cyclopentadiene and allyl alcohol. This compound can then be produced by the subsequent hydrogenation of the double bond in 5-Norbornene-2-methanol.

Caption: Diels-Alder synthesis pathway for 5-Norbornene-2-methanol.

Applications in Research and Drug Development

The rigid bicyclic structure of this compound and its derivatives makes them valuable building blocks in several areas of chemical research.

Polymer Chemistry: Norbornene-type monomers are widely used in the synthesis of polymers through Ring-Opening Metathesis Polymerization (ROMP).[11] The hydroxyl group of this compound can serve as an initiation site for the polymerization of other monomers, leading to the formation of graft and block copolymers with unique properties.[9] These polymers often exhibit high thermal stability and are of interest for advanced materials applications.[11]

Medicinal Chemistry and Drug Development: The norbornene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its utility in creating a wide range of biologically active compounds.[1][2] Its rigid conformation allows for precise spatial orientation of functional groups, which can lead to high-affinity interactions with biological targets. Norbornene derivatives have been investigated for various therapeutic applications, including as anticancer agents.[1][12] They can be designed to inhibit specific enzymes or receptors involved in disease pathways.[12][13]

Caption: Logical flow from the norbornene scaffold to therapeutic applications.

Experimental Protocols

The hydroxyl group of this compound allows it to undergo typical alcohol reactions. A common example is Fischer esterification to produce norbornyl esters, which have applications as fragrances and in materials science.

Generalized Protocol for Fischer Esterification of this compound:

This protocol describes the acid-catalyzed esterification of this compound with a generic carboxylic acid.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), the desired carboxylic acid (1.0-1.2 eq.), and a suitable solvent (e.g., toluene).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 eq.), to the reaction mixture.[14]

-

Heating: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reflux is typically maintained for several hours until the starting material is consumed.[14]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[14][15]

-

-

Isolation and Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude ester product by column chromatography on silica gel or by distillation.[16]

-

References

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Norbornene-2-methanol [webbook.nist.gov]

- 4. 5-Norbornene-2-methanol, exo- | C8H12O | CID 12268642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-降冰片烯-2-甲醇 98%, mixture of endo and exo | Sigma-Aldrich [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. rsc.org [rsc.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. 5-Norbornene-2-methanol | Benchchem [benchchem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. View of BIOLOGICALLY ACTIVE DERIVATIVES OF NORBORNENE SERIES [ppor.az]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. personal.tcu.edu [personal.tcu.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Norbornanemethanol via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-norbornanemethanol, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Diels-Alder reaction of cyclopentadiene and allyl alcohol to form the intermediate, 5-norbornene-2-methanol, followed by the catalytic hydrogenation of the norbornene double bond. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data to facilitate the replication and optimization of this synthetic route.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust and well-established reaction sequence. The initial step leverages the powerful [4+2] cycloaddition, or Diels-Alder reaction, to construct the bicyclic norbornene framework. The subsequent reduction of the carbon-carbon double bond within the norbornene moiety yields the saturated target molecule, this compound.

Caption: Overall synthetic workflow for this compound.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Allyl Alcohol

The cornerstone of this synthesis is the Diels-Alder reaction between cyclopentadiene (the diene) and allyl alcohol (the dienophile). This reaction proceeds via a concerted pericyclic mechanism to form a mixture of endo and exo isomers of 5-norbornene-2-methanol. The endo isomer is typically the major product under kinetic control due to favorable secondary orbital interactions.

Caption: Diels-Alder reaction of cyclopentadiene and allyl alcohol.

Experimental Protocol

A detailed experimental procedure for the synthesis of 5-norbornene-2-methanol is as follows:

Materials:

-

Dicyclopentadiene (for in-situ generation of cyclopentadiene)

-

Allyl alcohol

-

Pressure reactor

Procedure:

-

Freshly crack dicyclopentadiene by heating to its retro-Diels-Alder temperature (approx. 170 °C) to obtain cyclopentadiene monomer.

-

In a pressure reactor, combine cyclopentadiene and allyl alcohol in a molar ratio of 1:2.4.

-

Seal the reactor and heat the mixture to 170-180 °C.

-

Maintain the reaction pressure at 4-5 atm for a sufficient time to ensure complete reaction.

-

After cooling the reactor to room temperature, carefully vent any excess pressure.

-

The crude product, 5-norbornene-2-methanol, can be purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data for the Diels-Alder reaction step.

| Parameter | Value | Reference |

| Reactant Molar Ratio | Cyclopentadiene : Allyl Alcohol = 1 : 2.4 | |

| Reaction Temperature | 170 - 180 °C | |

| Reaction Pressure | 4 - 5 atm | |

| Yield | 74% | |

| Boiling Point | 82-83 °C (10 mmHg) | |

| Refractive Index (nD20) | 1.4970 | |

| Density (d420) | 1.027 g/cm³ |

Step 2: Catalytic Hydrogenation of 5-Norbornene-2-methanol

The second step involves the saturation of the carbon-carbon double bond in the norbornene ring of 5-norbornene-2-methanol to yield the final product, this compound. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst.

Experimental Protocol

A general procedure for the catalytic hydrogenation of norbornene derivatives is provided below, which can be adapted for 5-norbornene-2-methanol.

Materials:

-

5-Norbornene-2-methanol

-

Palladium on activated carbon (Pd/C) or Palladium on alumina (Pd/γ-Al2O3) catalyst

-

Solvent (e.g., ethanol, ethyl acetate, or n-heptane)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

Dissolve 5-norbornene-2-methanol in a suitable solvent in a hydrogenation vessel.

-

Add the palladium catalyst to the solution (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 76 °C) until hydrogen uptake ceases.[1]

-

Monitor the reaction progress by techniques such as TLC or GC-MS.

-

Upon completion, carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation if necessary.

Quantitative Data

The following table provides typical reaction conditions and expected outcomes for the catalytic hydrogenation of norbornene derivatives.

| Parameter | Value | Reference |

| Catalyst | Palladium on activated carbon (Pd/C) or Pd/γ-Al2O3 | [1] |

| Solvent | Ethanol, Ethyl Acetate, or n-Heptane | [1] |

| Hydrogen Pressure | 1 - 5 atm (or higher) | |

| Reaction Temperature | Room Temperature to 76 °C | [1] |

| Yield | High (typically >95%) |

Characterization of this compound

The final product, this compound, can be characterized using various spectroscopic and physical methods.

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 93-95 °C (14 mmHg) |

| Density | 0.942 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.490 |

Spectroscopic Data:

-

IR (Infrared) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group, and C-H stretching vibrations for the saturated bicyclic system around 2850-2950 cm⁻¹. The disappearance of the C=C stretching peak from the norbornene starting material (around 1640-1680 cm⁻¹) confirms the completion of the hydrogenation.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show complex multiplets in the aliphatic region (typically 0.8-2.5 ppm) corresponding to the protons of the saturated norbornane skeleton. The protons of the -CH₂OH group will appear as a distinct signal.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals in the aliphatic region for the seven carbons of the norbornane framework and a signal for the hydroxymethyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 126.20).

Safety Considerations

-

Dicyclopentadiene: is flammable and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. The cracking process should be performed with appropriate safety precautions to manage the high temperatures involved.

-

Allyl Alcohol: is toxic and flammable. Avoid inhalation and skin contact.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction should be carried out in a properly functioning and well-maintained hydrogenation apparatus. The catalyst, particularly palladium on carbon, can be pyrophoric when dry and exposed to air. It should be handled with care, preferably wetted with a solvent.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated laboratory.

This technical guide provides a comprehensive framework for the synthesis of this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Preparation of 2-Norbornanemethanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Norbornanemethanol, a valuable bicyclic alcohol intermediate in medicinal chemistry and materials science. The primary synthetic route described herein is the Grignard reaction, a robust and versatile method for carbon-carbon bond formation. This document provides detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.

Overview of the Synthesis

The preparation of this compound is achieved through a classic Grignard synthesis. The reaction proceeds in two main stages:

-

Formation of the Grignard Reagent: A 2-norbornylmagnesium halide is prepared by reacting a 2-halonorbornane, typically exo-2-bromonorbornane, with magnesium metal in an anhydrous ether solvent.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. Subsequent acidic workup of the resulting magnesium alkoxide yields the desired primary alcohol, this compound.

The stereochemistry of the starting 2-halonorbornane (exo or endo) can influence the stereochemical outcome of the product. This guide will focus on the synthesis starting from the more readily available exo-2-bromonorbornane.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| exo-2-Bromonorbornane | C₇H₁₁Br | 175.07 | 82 / 29 mmHg | 1.363 | 1.5148 |

| Magnesium | Mg | 24.31 | - | 1.74 | - |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 34.6 | 0.713 | 1.353 |

| Paraformaldehyde | (CH₂O)n | (30.03)n | - | 1.459 | - |

| This compound | C₈H₁₄O | 126.20 | 97 / 20 mmHg | 1.027 | 1.500 |

Experimental Protocols

Caution: Grignard reactions are highly exothermic and sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Formaldehyde and diethyl ether are volatile and flammable; handle them in a well-ventilated fume hood.

Preparation of 2-Norbornylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.

-

Initiation: To the flask are added magnesium turnings (1.2 equivalents). A small crystal of iodine is added to activate the magnesium surface. Anhydrous diethyl ether is then added to cover the magnesium.

-

Grignard Formation: A solution of exo-2-bromonorbornane (1.0 equivalent) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied. Once initiated, the remaining solution of exo-2-bromonorbornane is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Reaction with Formaldehyde and Work-up

-

Formaldehyde Source: In a separate flask, paraformaldehyde (1.5 equivalents) is depolymerized by heating gently in a dry apparatus under a nitrogen atmosphere. The resulting gaseous formaldehyde is passed through a tube into the stirred Grignard reagent solution, which is cooled in an ice bath. Alternatively, a freshly prepared anhydrous solution of formaldehyde in diethyl ether can be added dropwise.

-

Reaction: The addition of formaldehyde is exothermic. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

Quenching: The reaction mixture is cooled in an ice bath, and a saturated aqueous solution of ammonium chloride is added slowly and carefully to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic extracts are washed successively with saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by vacuum distillation. The fraction boiling at approximately 97 °C at 20 mmHg is collected. The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Reaction Pathway

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow of the experimental procedure.

An In-depth Technical Guide to the Endo and Exo Isomers of 2-Norbornanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the endo and exo isomers of 2-Norbornanemethanol. This bicyclic alcohol, a saturated derivative of the more commonly discussed 5-norbornene-2-methanol, presents unique stereochemical properties of significant interest in medicinal chemistry and materials science. This document outlines detailed experimental protocols, comparative physicochemical data, and spectroscopic signatures to aid in the unambiguous identification and utilization of each isomer.

Stereochemistry and Structural Elucidation

The rigid bicyclo[2.2.1]heptane framework of this compound gives rise to two distinct stereoisomers: endo and exo. The designation refers to the orientation of the hydroxymethyl substituent at the C2 position relative to the six-membered ring. In the exo isomer, the substituent is directed away from the C7 bridge, while in the endo isomer, it is oriented towards it. This seemingly subtle difference in spatial arrangement leads to distinct physical, chemical, and spectroscopic properties.

Synthesis of Endo and Exo Isomers

The synthesis of the individual isomers of this compound is typically achieved through the stereoselective reduction of the corresponding endo- and exo-2-norbornanecarboxylic acids or their aldehyde derivatives. The Diels-Alder reaction of cyclopentadiene and acrylic acid or acrolein predominantly yields the endo adduct, which can then be used to produce endo-2-Norbornanemethanol. The exo isomer can be obtained through isomerization of the endo carboxylic acid to the thermodynamically more stable exo form, followed by reduction.

Synthesis of endo-2-Norbornanemethanol

The synthesis of endo-2-Norbornanemethanol is readily accomplished by the reduction of the commercially available endo-5-norbornene-2-carboxylic acid, followed by hydrogenation of the double bond and subsequent reduction of the carboxylic acid. A more direct route involves the reduction of endo-2-norbornanecarboxylic acid.

Experimental Protocol: Reduction of endo-2-Norbornanecarboxylic Acid with Lithium Aluminum Hydride (LAH)

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carboxylic Acid: A solution of endo-2-norbornanecarboxylic acid in the same anhydrous solvent is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to ensure complete reduction.

-

Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up)[1]. This procedure precipitates the aluminum salts as a granular solid, which can be removed by filtration.

-

Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude endo-2-Norbornanemethanol.

-

Purification: The product can be further purified by vacuum distillation.

Synthesis of exo-2-Norbornanemethanol

The synthesis of the exo isomer requires an initial isomerization of the readily available endo-2-norbornanecarboxylic acid to the exo form. This is typically achieved by heating the endo acid in the presence of a strong base. The resulting exo-acid is then reduced as described for the endo isomer.

Experimental Protocol: Isomerization and Reduction

-

Isomerization: endo-2-Norbornanecarboxylic acid is heated with a strong base, such as sodium methoxide in methanol, to facilitate epimerization at the C2 position, leading to a mixture enriched in the thermodynamically more stable exo isomer. The extent of isomerization can be monitored by techniques like HPLC or NMR.

-

Isolation of exo-Acid: The exo-rich carboxylic acid mixture is isolated and can be purified by recrystallization or chromatography.

-

Reduction: The purified exo-2-norbornanecarboxylic acid is then reduced to exo-2-Norbornanemethanol using the same LAH reduction protocol as for the endo isomer.

Separation of Endo and Exo Isomers

A mixture of endo and exo isomers of this compound can be separated using chromatographic techniques. Due to the differences in their steric environment and polarity, the two isomers exhibit different retention times on various stationary phases.

Experimental Protocol: Separation by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.

-

Sample Loading: The mixture of endo and exo isomers is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased to facilitate the separation. The exo isomer, being generally less polar, is expected to elute first.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the pure isomers.

-

Solvent Removal: The solvent is removed from the collected fractions containing the pure isomers under reduced pressure to yield the isolated endo and exo products.

Physicochemical Properties

While data for the pure individual isomers is scarce in the literature, a mixture of endo and exo this compound is commercially available and has reported physical properties. The properties of the individual isomers are expected to be similar but distinct.

| Property | endo/exo Mixture | exo-5-Norbornene-2-methanol (unsaturated analog) |

| Molecular Formula | C₈H₁₄O | C₈H₁₂O |

| Molecular Weight | 126.20 g/mol | 124.18 g/mol [2] |

| Appearance | Colorless to yellow liquid[3] | Liquid[2] |

| Boiling Point | 93-95 °C / 14 mmHg | 200-205 °C / 760 mmHg[2] |

| Density | 0.942 g/mL at 25 °C | 1.030 g/mL at 25 °C[2] |

| Refractive Index (n20/D) | 1.49 | 1.499[2] |

Spectroscopic Characterization

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable for distinguishing between the endo and exo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The different spatial arrangement of the hydroxymethyl group in the endo and exo isomers leads to distinct chemical shifts and coupling constants in their ¹H and ¹³C NMR spectra. In related norbornane systems, the endo protons typically resonate at a higher field (lower ppm) compared to the exo protons due to anisotropic shielding effects from the C-C single bonds of the bicyclic system.

Expected ¹H NMR Spectral Differences:

-

H2 Proton: The proton at the C2 position, to which the hydroxymethyl group is attached, will exhibit a different chemical shift and coupling pattern in the two isomers.

-

Bridgehead Protons (H1 and H4): The chemical shifts of the bridgehead protons can also be influenced by the stereochemistry at C2.

-

Hydroxymethyl Protons (-CH₂OH): The diastereotopic protons of the hydroxymethyl group may show different chemical shifts and coupling constants.

Expected ¹³C NMR Spectral Differences:

-

The chemical shifts of C2, C3, and the carbon of the hydroxymethyl group are expected to be the most affected by the change in stereochemistry.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be very similar, dominated by the characteristic absorptions of the O-H and C-O stretching vibrations of the primary alcohol functional group. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different vibrational modes of the entire molecule arising from the distinct stereochemistry.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (alkane) | 2850-3000 |

| C-O Stretch (primary alcohol) | ~1050 |

Applications in Research and Drug Development

The stereochemically pure endo and exo isomers of this compound serve as valuable building blocks in organic synthesis. Their rigid bicyclic structure can be used to introduce conformational constraints in drug molecules, which can be crucial for optimizing binding to biological targets. The hydroxyl group provides a handle for further functionalization, allowing for the attachment of pharmacophores or linking to other molecular scaffolds. In materials science, these isomers can be used as monomers in polymerization reactions to create polymers with specific thermal and mechanical properties.

Conclusion

The endo and exo isomers of this compound represent a fascinating case study in stereochemistry. Their distinct properties, arising from a subtle change in the spatial orientation of a single substituent, underscore the importance of stereochemical control in chemical synthesis. This guide provides a foundational understanding and practical protocols for the synthesis, separation, and characterization of these isomers, empowering researchers to utilize them effectively in their respective fields. Further research to fully elucidate the specific quantitative physicochemical and spectroscopic data for the pure isomers is warranted and will be a valuable addition to the chemical literature.

References

Spectroscopic Profile of 2-Norbornanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Norbornanemethanol, a key bicyclic alcohol intermediate in various chemical syntheses. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences for the characterization and quality control of this compound and related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and known spectroscopic data for this compound. It is important to note that while extensive databases indicate the availability of this data, direct public access to experimental spectra can be limited.[1][2] The data presented herein is a consolidation of information from available resources and predictions based on analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | m | 2H | -CH₂OH |

| ~2.2 | m | 1H | H1 (bridgehead) |

| ~2.1 | m | 1H | H4 (bridgehead) |

| ~1.8 | m | 1H | H2 |

| ~1.2 - 1.6 | m | 6H | H3, H5, H6 (endo and exo) |

| ~1.1 | m | 2H | H7 (syn and anti) |

| Variable | s (broad) | 1H | -OH |

Note: The spectrum is complex due to the rigid bicyclic system and the presence of exo and endo isomers. Chemical shifts are approximate and can vary based on the solvent and isomeric ratio.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~65 | -CH₂OH |

| ~45 | C2 |

| ~42 | C1 |

| ~36 | C4 |

| ~35 | C7 |

| ~30 | C3 |

| ~29 | C6 |

| ~25 | C5 |

Note: Assignments are based on data from similar norbornane structures. The exact chemical shifts can vary depending on the specific isomer (exo/endo).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~2870 | Strong | C-H stretch (alkane) |

| ~1450 | Medium | C-H bend |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Note: The IR spectrum is characterized by a prominent broad O-H stretching band and strong C-H stretching absorptions, typical for an alcohol with a saturated bicyclic core.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 108 | Low | [M-H₂O]⁺ |

| 95 | High | [M-CH₂OH]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

| 67 | High | [C₅H₇]⁺ |

Note: The fragmentation pattern is expected to be dominated by the loss of the hydroxymethyl group and dehydration, consistent with the behavior of alicyclic alcohols.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of deuterated solvent in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 8 to 16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width for carbon nuclei.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an Electron Ionization (EI) source

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Vial and syringe for sample introduction

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer using a standard compound (e.g., perfluorotributylamine).

-

Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Sample Introduction: Introduce the sample into the ion source. This can be done via direct infusion or through a gas chromatography (GC) inlet for separation from any impurities.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 30-200).

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with library data if available.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Norbornanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Norbornanemethanol, a bicyclic alcohol, serves as a versatile building block in organic synthesis, finding applications in the development of novel polymers, fragrances, and pharmaceutical intermediates. A thorough understanding of its solubility and stability is paramount for its effective utilization in these fields. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive published quantitative data for this specific compound, this document emphasizes the detailed experimental protocols required to elucidate these critical physicochemical properties. The methodologies provided herein are intended to empower researchers to generate reliable and reproducible data, facilitating seamless integration of this compound into research and development workflows.

Introduction

This compound, also known as bicyclo[2.2.1]heptan-2-ylmethanol, is a saturated bicyclic primary alcohol. Its rigid, strained ring system imparts unique stereochemical properties that are of significant interest in synthetic chemistry. The compound exists as a mixture of endo and exo isomers, and its physical and chemical properties can be influenced by the isomeric ratio.

The solubility of this compound in various solvent systems is a critical parameter for reaction setup, purification, and formulation. Similarly, its chemical stability under diverse conditions—including a range of pH values, temperatures, and exposure to light and oxidative stress—determines its shelf-life, handling requirements, and compatibility with other reagents.

This guide summarizes the available qualitative data for this compound and provides detailed experimental protocols for the quantitative determination of its solubility and stability profiles.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier specifications and should be considered as typical values.

| Property | Value |

| Chemical Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 93-95 °C at 14 mmHg |

| Density | Approximately 0.942 - 1.00 g/mL at 25 °C |

| Refractive Index | Approximately 1.49 |

| Isomeric Form | Typically available as a mixture of endo and exo isomers |

Solubility Profile

Qualitative Solubility

Qualitative assessments indicate that this compound, as a C8 alcohol, exhibits limited solubility in aqueous solutions while being miscible with a range of common organic solvents. This behavior is consistent with the general principle that "like dissolves like," where the nonpolar bicyclic core dominates the molecule's overall polarity, despite the presence of a polar hydroxyl group.

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solubility Description |

| Water | Slightly soluble to immiscible. Solubility may increase with temperature. |

| Polar Protic | Miscible (e.g., Methanol, Ethanol) |

| Polar Aprotic | Miscible (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide) |

| Nonpolar | Miscible (e.g., Hexane, Toluene, Diethyl Ether, Dichloromethane) |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at controlled temperatures.

Materials:

-

This compound (endo/exo mixture or specific isomer)

-

Selected solvents (e.g., water, ethanol, acetone, hexane) of high purity

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solute is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in each solvent.

-

Analyze the calibration standards and the diluted samples using a validated GC-FID method or another suitable analytical technique.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) in g/100 mL or mol/L using the following formula: S = (C × V_final) / V_initial Where:

-

C = Concentration of the diluted sample

-

V_final = Final volume after dilution

-

V_initial = Initial volume of the aliquot taken

-

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile

General Stability

This compound is generally considered a stable compound under standard storage conditions (cool, dry, and dark). However, as a primary alcohol, it is susceptible to degradation under certain conditions.

Table 3: Potential Degradation Pathways and Incompatible Materials

| Condition/Reagent | Potential Outcome |

| Strong Oxidizing Agents | Oxidation of the primary alcohol to an aldehyde or carboxylic acid. |

| Strong Acids | Potential for rearrangement or elimination reactions. |

| Strong Bases | Deprotonation of the hydroxyl group. |

| High Temperatures | Potential for thermal decomposition. |

| UV Light | Potential for photodegradation, although not well-documented. |

Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of this compound. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other relevant solvents

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

High-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at room temperature for a defined period.

-

Oxidation: Mix the stock solution with a solution of 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

Use a PDA detector to check for peak purity and to obtain UV spectra of the parent compound and any degradants. An MS detector can be used for the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

The following diagram illustrates the logical workflow for a forced degradation study.

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound and has provided detailed experimental protocols for the quantitative determination of these properties. While qualitative data suggests good solubility in organic solvents and limited aqueous solubility, as well as general stability under standard conditions, the lack of comprehensive quantitative data necessitates experimental investigation for specific applications. The provided methodologies for solubility determination and forced degradation studies offer a robust framework for researchers to generate the necessary data to support their work in drug development, materials science, and other areas of chemical research. The generation of such data will be invaluable to the scientific community, enabling a more profound understanding and broader application of this versatile bicyclic alcohol.

Navigating the Synthesis and Supply of 2-Norbornanemethanol: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to provide researchers, scientists, and drug development professionals with in-depth information on the commercial availability, suppliers, and key chemical data of 2-Norbornanemethanol. This guide also outlines a detailed experimental protocol for its synthesis, addressing a critical information gap for this versatile bicyclic alcohol.

This compound, a saturated bicyclic primary alcohol, serves as a valuable building block in organic synthesis and materials science. Its rigid, strained ring system imparts unique properties to derivatives and polymers. While structurally similar to the more commonly cited 5-Norbornene-2-methanol, the saturated nature of this compound offers distinct reactivity and stability profiles, making it a molecule of significant interest.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers, typically as a mixture of endo and exo isomers. Researchers can procure this compound from established vendors who specialize in providing building blocks for organic synthesis.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Tokyo Chemical Industry (TCI) | Norbornane-2-methanol (endo- and exo- mixture) | 5240-72-2 | >95.0% (GC) | Colorless to yellow to orange clear liquid.[1] |

| CymitQuimica | Norbornane-2-methanol (endo- and exo- mixture) | 5240-72-2 | >95.0% (GC) | Distributed for TCI.[1] |

It is crucial for researchers to distinguish this compound from its unsaturated analog, 5-Norbornene-2-methanol (CAS No. 95-12-5), which is more widely listed by suppliers such as Sigma-Aldrich, Fisher Scientific, and Santa Cruz Biotechnology. While related, their chemical properties and reactivity differ significantly due to the presence of the carbon-carbon double bond in the norbornene structure.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below, compiled from supplier technical data sheets.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to Yellow to Orange clear liquid | [1] |

| Purity | >95.0% (GC) | [1] |

Safety and Handling

According to safety data sheets, this compound is a combustible liquid and is harmful if swallowed or toxic in contact with skin. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and eye protection, should be strictly followed. Store in a well-ventilated place and keep cool.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its unsaturated precursor, 5-Norbornene-2-methanol. This process involves the saturation of the carbon-carbon double bond within the norbornene ring system.

Catalytic Hydrogenation of 5-Norbornene-2-methanol

This protocol describes the reduction of the double bond in 5-Norbornene-2-methanol to yield this compound.

Materials:

-

5-Norbornene-2-methanol (mixture of endo and exo isomers)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent such as ethyl acetate)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite®)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Reaction flask

-

Magnetic stirrer

-

Filtration setup (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction flask, dissolve 5-Norbornene-2-methanol in a sufficient volume of ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution (typically 1-5 mol% of the substrate).

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen from the system and purge with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of a filtration agent (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification (if necessary): The resulting crude this compound can be purified further by distillation under reduced pressure if required.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow.

Caption: Synthetic route to this compound.

Caption: General experimental workflow for hydrogenation.

References

An In-depth Technical Guide to the Synthesis of 2-Norbornanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the primary synthetic routes to 2-norbornanemethanol, a valuable building block in pharmaceutical and materials science. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams for the key synthetic pathways.

Introduction

This compound, also known as bicyclo[2.2.1]heptane-2-methanol, is a saturated bicyclic alcohol. Its rigid, sterically defined structure makes it an important synthon in the design of novel therapeutic agents and advanced polymers. The presence of both endo and exo isomers, arising from the stereochemistry of the substituent on the norbornane framework, adds a layer of complexity and opportunity in synthetic design. This guide will explore the prevalent methods for its synthesis, focusing on the Diels-Alder reaction followed by reduction, and the hydroformylation of norbornene.

Synthetic Pathways

The synthesis of this compound predominantly follows two well-established routes:

-

Diels-Alder Reaction followed by Functional Group Transformation: This is the most common approach, beginning with the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile to construct the norbornene scaffold. Subsequent reduction of a functional group at the 2-position and saturation of the double bond yields the target molecule.

-

Hydroformylation of Norbornene: This method involves the direct addition of a formyl group and a hydrogen atom across the double bond of norbornene, followed by the reduction of the resulting aldehyde to the alcohol.

The logical relationship between the key synthetic steps is illustrated in the following diagram.

Caption: Overall synthetic logic for this compound.

Route 1: Diels-Alder Reaction and Subsequent Transformations

This versatile route allows for the introduction of various functionalities that can be later converted to the hydroxymethyl group.

Step 1: Diels-Alder Reaction to form the Norbornene Scaffold

The foundational step is the [4+2] cycloaddition between cyclopentadiene and a dienophile. The choice of dienophile determines the initial functional group at the C2 position. Common dienophiles include acrolein (to form 5-norbornene-2-carboxaldehyde) and acrylates like methyl acrylate (to form methyl 5-norbornene-2-carboxylate). The Diels-Alder reaction with cyclopentadiene typically favors the formation of the endo isomer due to secondary orbital interactions.[1]

Experimental Protocol: Synthesis of 5-Norbornene-2-carboxaldehyde

A procedure for the aza Diels-Alder reaction of cyclopentadiene with an iminium salt generated in situ from formaldehyde and an amine provides a useful reference for the general setup.[2] For the synthesis of 5-norbornene-2-carboxaldehyde, acrolein would be used as the dienophile. A typical procedure involves charging a flask with the dienophile and freshly distilled cyclopentadiene. The reaction is often carried out at ambient temperature and can be stirred for several hours.[2] Solvent-free conditions are also possible by heating dicyclopentadiene with the dienophile in a sealed tube, which generates cyclopentadiene in situ.[3]

| Parameter | Value | Reference |

| Reactants | Cyclopentadiene, Acrolein | [4] |

| Temperature | Ambient to 185°C | [2][4] |

| Reaction Time | Several hours | [2] |

| endo/exo Ratio | Predominantly endo at lower temperatures | [1] |

| Yield | Good to excellent | [2] |

Step 2: Reduction of the Functional Group

The aldehyde or ester group of the norbornene precursor is then reduced to a primary alcohol, yielding 5-norbornene-2-methanol. Common reducing agents for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). LiAlH₄ is a powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids, while NaBH₄ is milder and typically used for aldehydes and ketones.[5][6]

Experimental Protocol: Reduction of 2-Norbornanecarboxaldehyde with Sodium Borohydride

A general procedure for the reduction of an aldehyde with NaBH₄ involves dissolving the aldehyde in a suitable solvent, such as methanol or ethanol. Sodium borohydride is then added portion-wise at a controlled temperature, often at 0°C. The reaction is stirred for a few hours and monitored by thin-layer chromatography (TLC). The reaction is then quenched, typically with an aqueous solution of ammonium chloride or dilute acid. The product is then extracted with an organic solvent, dried, and purified.[7]

| Parameter | Value | Reference |

| Reactant | 2-Norbornanecarboxaldehyde | [7] |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [7] |

| Solvent | Methanol, Ethanol, or THF | [7] |

| Temperature | 0°C to Room Temperature | [7] |

| Reaction Time | ~4 hours | [7] |

| Work-up | Aqueous NH₄Cl or dilute HCl quench | [7] |

Experimental Protocol: Reduction of Methyl 2-Norbornanecarboxylate with Lithium Aluminum Hydride

For the reduction of an ester, LiAlH₄ is the reagent of choice. A typical procedure involves adding a solution of the ester in a dry ether solvent (like diethyl ether or THF) to a suspension of LiAlH₄ in the same solvent at a low temperature (e.g., -10°C to 10°C). The reaction is highly exothermic and requires careful temperature control. After the reaction is complete, the excess LiAlH₄ is quenched cautiously, often by the sequential addition of water and then a sodium hydroxide solution (Fieser work-up). The resulting aluminum salts precipitate and can be filtered off, and the product is isolated from the filtrate.[8]

| Parameter | Value | Reference |

| Reactant | Methyl 2-norbornanecarboxylate | [8] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [8] |

| Solvent | Dry Diethyl Ether or THF | [8] |

| Temperature | -10°C to 10°C | [8] |

| Work-up | Fieser work-up (sequential addition of H₂O and NaOH solution) | [8] |

Step 3: Catalytic Hydrogenation to Saturate the Norbornene Ring

The final step in this route is the saturation of the carbon-carbon double bond in 5-norbornene-2-methanol to yield this compound. This is typically achieved through catalytic hydrogenation using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas.[9]

Experimental Protocol: Catalytic Hydrogenation of 5-Norbornene-2-methanol

A standard procedure for catalytic hydrogenation at atmospheric pressure involves dissolving the 5-norbornene-2-methanol in a suitable solvent, such as methanol or ethyl acetate. The catalyst, typically 5-10 mol% Pd/C, is added to the solution under an inert atmosphere (e.g., argon or nitrogen). The reaction vessel is then evacuated and backfilled with hydrogen gas, often from a balloon. The mixture is stirred vigorously at room temperature until the reaction is complete, which can be monitored by the consumption of hydrogen or by analytical techniques like NMR or GC-MS. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the product.[10][11]

| Parameter | Value | Reference |

| Reactant | 5-Norbornene-2-methanol | [10][11] |

| Catalyst | Palladium on Carbon (Pd/C) | [10][11] |

| Solvent | Methanol, Ethanol, Ethyl Acetate | [10][11] |

| Hydrogen Pressure | Atmospheric (balloon) or higher | [10][12] |

| Temperature | Room Temperature | [10][11] |

| Work-up | Filtration through Celite | [10][11] |

| Yield | Typically high to quantitative |

The workflow for the Diels-Alder pathway is summarized in the following diagram.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. sciforum.net [sciforum.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. sarponggroup.com [sarponggroup.com]

Methodological & Application

Application Notes and Protocols: 2-Norbornanemethanol in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Norbornanemethanol and its derivatives in the synthesis of advanced functional polymers. The protocols detailed below are based on established literature and are intended to serve as a foundational guide for the development of novel materials with tailored properties.

Introduction

This compound is a versatile bicyclic alcohol that serves as a valuable building block in polymer chemistry. Its strained norbornene ring system readily undergoes Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, allowing for the synthesis of a wide array of polymers with unique thermal, mechanical, and chemical properties. The hydroxyl group of this compound provides a convenient handle for further functionalization, enabling the incorporation of various chemical moieties to create polymers for specific applications, including drug delivery, gas separation membranes, and energetic materials.

Polymerization Methods

The primary methods for polymerizing this compound and its derivatives are Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.

-

Ring-Opening Metathesis Polymerization (ROMP): This is a powerful technique that utilizes transition metal catalysts, most notably Grubbs' and Schrock's catalysts, to polymerize cyclic olefins. The reaction proceeds by the cleavage and reformation of carbon-carbon double bonds, resulting in linear polymers with the double bonds retained in the backbone. This method is known for its tolerance to a wide range of functional groups and its ability to produce polymers with controlled molecular weights and low polydispersity.

-

Vinyl-Addition Polymerization: This method involves the polymerization of the norbornene double bond without opening the ring, leading to a saturated polymer backbone. This approach can yield polymers with high glass transition temperatures (Tg) and excellent thermal stability.

Applications of this compound-Based Polymers

Polymers derived from this compound have found applications in diverse fields:

-

Biomaterials and Drug Delivery: The ability to functionalize the hydroxyl group allows for the attachment of therapeutic agents, targeting ligands, and biocompatible moieties like polyethylene glycol (PEG). These polymers can self-assemble into nanostructures for targeted drug delivery.[1][2]

-

Gas Separation Membranes: Polynorbornenes often exhibit high gas permeability and selectivity, making them promising candidates for gas separation membranes.[3][4]

-

Energetic Materials: Functionalization of the polynorbornene backbone with energetic groups such as azides can lead to the development of novel energetic polymers.[5][6]

-

Specialty Polymers: The unique properties of polynorbornenes, such as high thermal stability and tunable mechanical properties, make them suitable for various specialty applications.[7][8][9][10]

Experimental Protocols

Protocol 1: General Procedure for Ring-Opening Metathesis Polymerization (ROMP) of a Functionalized this compound Monomer

This protocol provides a general method for the ROMP of a norbornene monomer derived from this compound.

Materials:

-

Functionalized norbornene monomer

-

Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation)

-

Anhydrous, degassed solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane, or tetrahydrofuran (THF))

-

Ethyl vinyl ether (quenching agent)

-

Methanol (for precipitation)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

Monomer and Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, weigh the desired amount of the functionalized norbornene monomer into a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in a small amount of the anhydrous, degassed solvent.

-

Polymerization: Add the anhydrous, degassed solvent to the Schlenk flask containing the monomer to achieve the desired concentration (e.g., 0.05 M).[11] Vigorously stir the solution to ensure the monomer is fully dissolved.

-

Initiation: Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color, indicating the initiation of polymerization.

-

Reaction Monitoring: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 45-70°C) for a specified time (e.g., 2-24 hours).[3][8] The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

Termination: Once the desired conversion is reached, terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.[12]

-

Polymer Precipitation and Purification: Pour the polymer solution into a large volume of cold methanol with vigorous stirring to precipitate the polymer.[11][12]

-

Isolation: Isolate the polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Protocol 2: Synthesis of Poly(norbornene-(N-methyl)-phthalimide) via ROMP

This protocol describes the synthesis of an amino-protected polynorbornene, which can be later deprotected to yield a primary amine-functionalized polymer.[1]

Materials:

-

5-norbornene-2-(N-methyl)-phthalimide (monomer)

-

Hoveyda-Grubbs 2nd Generation Catalyst

-

Anhydrous Dichloromethane (CH2Cl2)

-

Ethyl vinyl ether

-

Methanol

Procedure:

-

Dissolve the Hoveyda-Grubbs 2nd generation catalyst (1 mg) in 1 mL of anhydrous CH2Cl2 in a vial.[1] Purge the solution with nitrogen and stir for 15 minutes.

-

In a separate flask, dissolve 5-norbornene-2-(N-methyl)-phthalimide (0.1 g) in 3 mL of anhydrous CH2Cl2.[1]

-

Add the catalyst solution to the monomer solution and stir under a nitrogen atmosphere at room temperature for 2 hours.[1]

-

Terminate the polymerization by adding ethyl vinyl ether and stirring for an additional 20 minutes.[1]

-

Precipitate the polymer by pouring the reaction mixture into 400 mL of methanol.[1]

-

Filter and dry the resulting polymer.

Data Presentation

The following tables summarize quantitative data for polymers synthesized from this compound and its derivatives, as reported in the literature.

Table 1: Molecular Weight and Polydispersity of Polynorbornenes Synthesized via ROMP

| Polymer | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(5-norbornene-2-methanol) derivative | Grubbs' 1st Generation | 61,300 | - | 1.1 | [12] |

| Poly(norbornene-(N-methyl)-phthalimide) | Hoveyda-Grubbs 2nd Generation | - | - | 1.18–1.25 | [1] |

| Chiral Polynorbornene (MP5) | Grubbs' 2nd Generation | - | 457,000 | 2.2 | [8] |

| Norbornene-imide capped Poly(styrene) Macromonomer | - | 4,422 | - | 1.01 | [11] |

Table 2: Thermal Properties of Polynorbornenes